molecular formula C22H18Cl2N4O2 B2894564 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile CAS No. 946277-90-3

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

Cat. No. B2894564
M. Wt: 441.31
InChI Key: AJAVVQKQUZFASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as DBO-1, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment.

Scientific Research Applications

Antimicrobial Activities

Compounds related to 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile have demonstrated potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives with antimicrobial properties, highlighting the potential of similar structures in combating microbial infections (Bektaş et al., 2007). Additionally, Phillips et al. (2009) explored 5-(4-methyl-1H-1,2,3-triazole)methyl oxazolidinones, which exhibited strong to moderate antibacterial activity against Gram-positive and Gram-negative bacteria (Phillips et al., 2009).

Serotonin Receptor Antagonism

Compounds structurally related to 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile have been studied for their potential as serotonin 5-HT3 receptor antagonists. Mahesh et al. (2004) synthesized 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrating serotonin receptor antagonism in Guinea pig ileum (Mahesh et al., 2004).

Anti-inflammatory Activities

The anti-inflammatory potential of similar compounds has been observed. Al-Omar et al. (2010) synthesized novel 1,2,4-triazoles with good to moderate anti-inflammatory activity, as indicated by the carrageenan-induced paw oedema method in rats (Al-Omar et al., 2010).

Tuberculostatic Activity

Compounds related to 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile have shown promise in treating tuberculosis. Foks et al. (2004) reported on the synthesis and tuberculostatic activity of some phenylpiperazine derivatives, indicating their potential application in tuberculosis treatment (Foks et al., 2004).

Estrogen Receptor Binding Affinity

Research by Parveen et al. (2017) on pyrimidine-piperazine-chromene and -quinoline conjugates revealed their estrogen receptor binding affinity, suggesting potential applications in related therapeutic areas (Parveen et al., 2017).

Insensitive High Explosive

Snyder et al. (2017) explored the use of a triazolotriazine carbonitrile as an insensitive high explosive, illustrating the diverse applications of these compounds beyond the biomedical field (Snyder et al., 2017).

properties

IUPAC Name

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-3-2-4-15(11-14)20-26-19(13-25)22(30-20)28-9-7-27(8-10-28)21(29)17-6-5-16(23)12-18(17)24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVVQKQUZFASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.